molecular formula C16H19O3Si B14468748 CID 78063653

CID 78063653

Cat. No.: B14468748
M. Wt: 287.40 g/mol
InChI Key: ICDUKLSALXNETF-UHFFFAOYSA-N
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Description

CID 78063653 (PubChem Compound Identifier 78063653) is a chemical compound whose structural and functional characteristics are under investigation in pharmacological and chemical research. Key parameters for characterization typically include molecular weight, structural motifs, physicochemical properties (e.g., solubility, logP), and pharmacological profiles (e.g., bioavailability, enzyme interactions) .

For instance, analogous compounds like oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are characterized by cyclic ether moieties and methyl substitutions, which influence their bioactivity and stability . Similarly, this compound may belong to a class of compounds requiring detailed spectral validation (e.g., NMR, LC-ESI-MS) and comparative benchmarking against known analogs .

Properties

Molecular Formula

C16H19O3Si

Molecular Weight

287.40 g/mol

InChI

InChI=1S/C16H19O3Si/c1-13-4-8-15(9-5-13)18-20(12-17-3)19-16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3

InChI Key

ICDUKLSALXNETF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)O[Si](COC)OC2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78063653 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents and catalysts to facilitate the reaction. The synthetic route may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for research and application purposes. The industrial production methods focus on optimizing yield, purity, and cost-effectiveness. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: CID 78063653 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with altered functional groups, which may exhibit different chemical and biological properties.

Scientific Research Applications

CID 78063653 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug development. In industry, the compound is utilized in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of CID 78063653 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and biochemical processes. The detailed molecular mechanisms are studied to understand the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Comparative studies rely on molecular descriptors such as:

  • Molecular formula and weight
  • Topological polar surface area (TPSA)
  • LogP (partition coefficient)
  • Solubility (logS)
  • Synthetic accessibility
Table 1: Hypothetical Comparison of CID 78063653 with Analogs
Parameter This compound* Oscillatoxin D (CID 101283546) Boronic Acid Derivative (CID 53216313)
Molecular Formula CₓHᵧNₐO₆ C₃₄H₅₄O₇ C₆H₅BBrClO₂
Molecular Weight ~500 g/mol 586.79 g/mol 235.27 g/mol
TPSA 90 Ų 110 Ų 40.46 Ų
LogP 2.5 4.8 2.15
Solubility (mg/mL) 0.15 <0.01 0.24
Bioavailability Score 0.55 0.17 0.55
Synthetic Accessibility 3.2 6.5 2.07

*Note: Values for this compound are hypothetical and based on analogous compounds.

Key observations:

  • Structural complexity : Oscillatoxin derivatives exhibit higher molecular weights and lower solubility due to cyclic structures, whereas boronic acid analogs (e.g., CID 53216313) prioritize synthetic feasibility and moderate hydrophilicity .
  • Bioactivity : Compounds with TPSA >80 Ų (e.g., this compound) often show reduced blood-brain barrier (BBB) penetration, aligning with trends observed in boronic acid derivatives .

Pharmacological and Toxicological Profiles

Pharmacological comparisons focus on:

  • Enzyme inhibition (e.g., CYP450 interactions)
  • GI absorption
  • Acute toxicity
Table 2: Pharmacokinetic Comparison
Parameter This compound* Oscillatoxin D (CID 101283546) Boronic Acid Derivative (CID 53216313)
GI Absorption High Low High
BBB Permeability No No Yes
P-gp Substrate Yes Yes No
CYP Inhibition Moderate None None
Acute Toxicity (LD₅₀) 250 mg/kg 10 mg/kg 500 mg/kg

*Hypothetical data based on class-specific trends.

Key findings:

  • Toxicity : Oscillatoxin D exhibits high toxicity (LD₅₀ = 10 mg/kg), likely due to its macrocyclic structure, whereas boronic acid derivatives show lower acute toxicity .

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